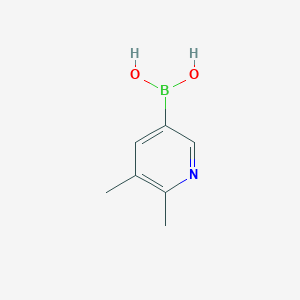
(5,6-Dimethylpyridin-3-YL)boronic acid
Vue d'ensemble
Description
“(5,6-Dimethylpyridin-3-YL)boronic acid” is a chemical compound with the molecular formula C7H10BNO2 . It is a solid substance and has a molecular weight of 150.97 .
Synthesis Analysis
The synthesis of pyridinylboronic acids, such as “(5,6-Dimethylpyridin-3-YL)boronic acid”, can be achieved through various methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the use of iridium or rhodium catalyzed C-H or C-F borylation .
Molecular Structure Analysis
The InChI code for “(5,6-Dimethylpyridin-3-YL)boronic acid” is 1S/C7H10BNO2/c1-5-3-7(8(10)11)4-9-6(5)2/h3-4,10-11H,1-2H3 . This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
Boronic acids, including “(5,6-Dimethylpyridin-3-YL)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds .
Physical And Chemical Properties Analysis
“(5,6-Dimethylpyridin-3-YL)boronic acid” is a solid substance . It has a molecular weight of 150.97 . The compound should be stored in a sealed, dry container and kept in a freezer under -20°C .
Applications De Recherche Scientifique
Chemical Synthesis
“(5,6-Dimethylpyridin-3-YL)boronic acid” is used in chemical synthesis . It’s a boronic acid, which are known for their roles in various synthetic applications .
Sensing Applications
Boronic acids, including “(5,6-Dimethylpyridin-3-YL)boronic acid”, are utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This makes “(5,6-Dimethylpyridin-3-YL)boronic acid” a potential candidate for use in biological labelling applications .
Protein Manipulation and Modification
Boronic acids, including “(5,6-Dimethylpyridin-3-YL)boronic acid”, have shown growth in the interaction with proteins, their manipulation, and cell labelling . This suggests that “(5,6-Dimethylpyridin-3-YL)boronic acid” could be used in protein manipulation and modification .
Separation Technologies
Boronic acids are also used in separation technologies . Given its properties, “(5,6-Dimethylpyridin-3-YL)boronic acid” could potentially be used in this field .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Therefore, “(5,6-Dimethylpyridin-3-YL)boronic acid” could potentially be used in the development of new therapeutic agents .
Mécanisme D'action
Target of Action
The primary target of (5,6-Dimethylpyridin-3-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It is known that the compound is a solid under normal conditions . It is recommended to be stored in a dry place, under -20°C , suggesting that it may have stability issues at higher temperatures. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular effect of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in various fields of chemistry, including the synthesis of pharmaceuticals, agrochemicals, and materials
Action Environment
The efficacy and stability of (5,6-Dimethylpyridin-3-YL)boronic acid can be influenced by environmental factors such as temperature . It is recommended to be stored under -20°C, suggesting that its stability may decrease at higher temperatures . The compound’s action in the Suzuki–Miyaura cross-coupling reaction can also be influenced by the presence of other reactants and the reaction conditions .
Safety and Hazards
“(5,6-Dimethylpyridin-3-YL)boronic acid” is classified under GHS07 for safety . The compound has a signal word of “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
(5,6-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)4-9-6(5)2/h3-4,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALGFVFIDFKIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




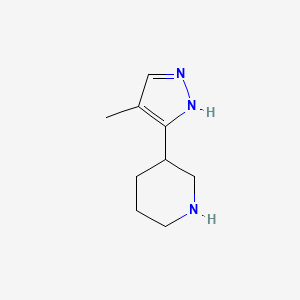
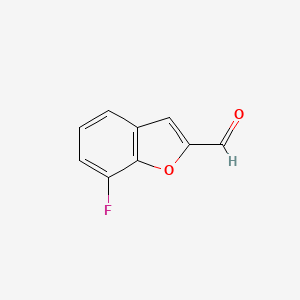
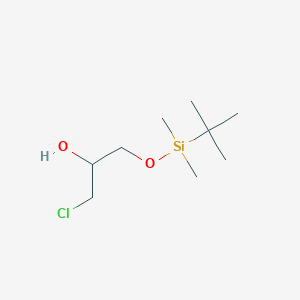
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100455.png)



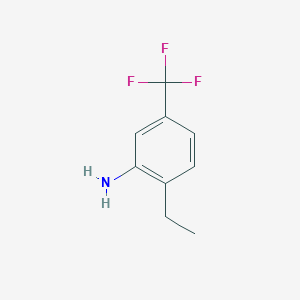

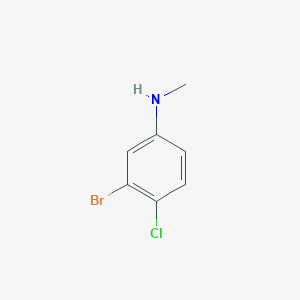
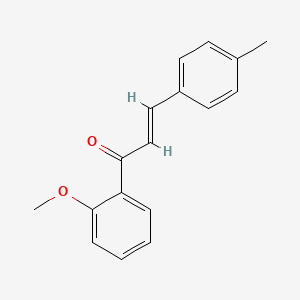

![Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3100519.png)